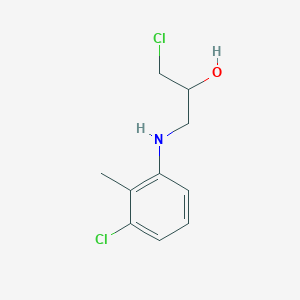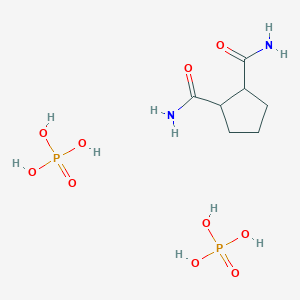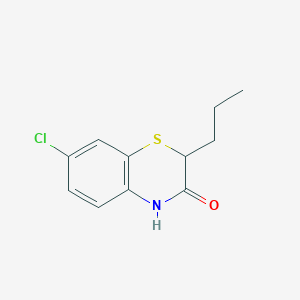![molecular formula C16H22Si B14182271 Trimethyl{[2-(3-methylbut-2-en-1-yl)phenyl]ethynyl}silane CAS No. 852390-09-1](/img/structure/B14182271.png)
Trimethyl{[2-(3-methylbut-2-en-1-yl)phenyl]ethynyl}silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethyl{[2-(3-methylbut-2-en-1-yl)phenyl]ethynyl}silane is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a phenyl ring, which is further substituted with a 3-methylbut-2-en-1-yl group and an ethynyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl{[2-(3-methylbut-2-en-1-yl)phenyl]ethynyl}silane typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-(3-methylbut-2-en-1-yl)phenylacetylene and trimethylsilyl chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. A base, such as triethylamine, is often used to neutralize the hydrochloric acid formed during the reaction.
Procedure: The phenylacetylene derivative is reacted with trimethylsilyl chloride in the presence of a base, leading to the formation of this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
Trimethyl{[2-(3-methylbut-2-en-1-yl)phenyl]ethynyl}silane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the double bonds or the ethynyl group.
Substitution: The trimethylsilyl group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like halides or alkoxides can be employed to replace the trimethylsilyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction could produce alkanes or alkenes.
科学的研究の応用
Trimethyl{[2-(3-methylbut-2-en-1-yl)phenyl]ethynyl}silane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds and materials.
Biology: The compound can be employed in the development of bioactive molecules and probes for biological studies.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism by which Trimethyl{[2-(3-methylbut-2-en-1-yl)phenyl]ethynyl}silane exerts its effects depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the ethynyl group can participate in click chemistry reactions, while the trimethylsilyl group can enhance the compound’s stability and solubility.
類似化合物との比較
Similar Compounds
Trimethyl(phenyl)silane: Similar in structure but lacks the ethynyl and 3-methylbut-2-en-1-yl groups.
Ethynyltrimethylsilane: Contains the ethynyl and trimethylsilyl groups but lacks the phenyl and 3-methylbut-2-en-1-yl groups.
Triisopropyl(trimethylsilyl)ethynylsilane: Similar in having ethynyl and silyl groups but differs in the substituents on the silicon atom.
特性
CAS番号 |
852390-09-1 |
|---|---|
分子式 |
C16H22Si |
分子量 |
242.43 g/mol |
IUPAC名 |
trimethyl-[2-[2-(3-methylbut-2-enyl)phenyl]ethynyl]silane |
InChI |
InChI=1S/C16H22Si/c1-14(2)10-11-15-8-6-7-9-16(15)12-13-17(3,4)5/h6-10H,11H2,1-5H3 |
InChIキー |
SBYTVOLXQMGGJC-UHFFFAOYSA-N |
正規SMILES |
CC(=CCC1=CC=CC=C1C#C[Si](C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![11-[(Carboxymethyl)(propanoyl)amino]undecanoic acid](/img/structure/B14182191.png)
![[1,1'-Biphenyl]-2-yl 2-chloropropanoate](/img/structure/B14182192.png)


![Triphenyl[(3-{[(triphenylstannyl)oxy]carbonyl}phenyl)sulfanyl]stannane](/img/structure/B14182204.png)
![4-Methyl-6-[1-(5-nitrothiophen-2-yl)ethoxy]-2H-1-benzopyran-2-one](/img/structure/B14182214.png)
![(2R)-3-Hydroxy-2-{(1S)-2-oxo-1-[(prop-2-en-1-yl)oxy]ethoxy}propanal](/img/structure/B14182222.png)
![2-(Bromomethyl)-2-{4-[(4-chlorophenyl)methoxy]phenyl}-1,3-dioxolane](/img/structure/B14182224.png)
![[(3R)-1-azabicyclo[2.2.2]octan-3-yl] (1R)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;decanedioic acid](/img/structure/B14182239.png)
![(3S)-5-Bromo-1-{[tert-butyl(diphenyl)silyl]oxy}hex-5-en-3-ol](/img/structure/B14182248.png)


![N-{2-[(Butan-2-yl)oxy]phenyl}-5-ethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14182274.png)
![4-[2-Chloro-4-(2-fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B14182276.png)
